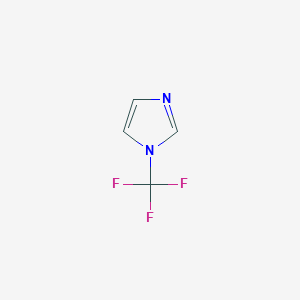

1H-Imidazole, 1-(trifluoromethyl)-

Description

BenchChem offers high-quality 1H-Imidazole, 1-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 1-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)9-2-1-8-3-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXUXICUOSILHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development of Imidazole Chemistry in Research

The journey of imidazole (B134444) chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in ammonia. nih.govijprajournal.comwikipedia.org Initially named "glyoxaline," the term "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch. ijprajournal.comwikipedia.org This five-membered planar ring, soluble in water and other polar solvents, quickly garnered attention due to its unique chemical complexity and versatility. nih.govijprajournal.com

The imidazole ring is a crucial component of many important biological molecules, most notably the amino acid histidine, which plays a vital role in numerous proteins and enzymes. wikipedia.org Its ability to act as both an acid and a base, and as a nucleophilic catalyst, makes it a key player in biological processes. mdpi.com The discovery of cimetidine, an imidazole-containing drug, marked a significant milestone, showcasing the therapeutic potential of this heterocyclic scaffold and inspiring the development of a vast array of bioactive imidazole-based compounds. nih.gov Today, imidazole derivatives are integral to a wide range of pharmaceuticals, including antibacterial, antifungal, anti-inflammatory, and anticancer agents, as well as being utilized in the creation of organic light-emitting diodes (OLEDs) and semiconductors. nih.govnih.govmdpi.com

Significance of Trifluoromethylation in Heterocyclic Chemistry

The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds, a process known as trifluoromethylation, has become a powerful strategy in medicinal chemistry and materials science. nih.govrsc.org The first investigations into the biological activity of trifluoromethyl groups date back to 1927. wikipedia.org The high electronegativity and stability of the C-F bonds in the CF3 group can dramatically alter the physicochemical properties of a parent molecule. nih.govrsc.org

Key effects of trifluoromethylation include:

Enhanced Lipophilicity: The CF3 group increases the molecule's affinity for lipids, which can improve its ability to cross biological membranes. nih.govrsc.org

Increased Metabolic Stability: The strength of the C-F bonds makes the CF3 group resistant to metabolic degradation, prolonging the compound's activity in the body. nih.govrsc.org

Altered Acidity and Basicity: The electron-withdrawing nature of the CF3 group can significantly impact the pKa of nearby functional groups. nih.gov

Modified Pharmacokinetic Properties: These changes collectively contribute to improved drug-like properties, including absorption, distribution, metabolism, and excretion. rsc.org

The development of various trifluoromethylating agents, such as Togni's and Umemoto's reagents, has facilitated the synthesis of a wide range of N-CF3 heterocyclic compounds. nih.gov This has led to the creation of numerous pharmaceuticals and agrochemicals with enhanced efficacy. wikipedia.org

Current Research Landscape of 1 Trifluoromethyl 1h Imidazole Derivatives

Strategies for Imidazole Ring Construction with Trifluoromethyl Moieties

The direct construction of the imidazole ring bearing a trifluoromethyl group offers an efficient route to these valuable compounds. Methodologies in this category often involve the use of trifluoromethylated building blocks in cyclization reactions.

Multi-Component Cyclization Reactions

Multi-component reactions (MCRs) provide a powerful and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of trifluoromethylated imidazoles. For instance, a facile and efficient strategy for the assembly of 3-trifluoromethyl-1,2,4-triazoles has been achieved through a metal-free multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate. nih.gov This method is noted for its use of readily available reagents, operational simplicity, broad substrate scope, and high efficiency. nih.gov

Another example involves the synthesis of bioactive imidazo (B10784944) Current time information in Bangalore, IN.enamine.netrsc.orgtriazole analogues through a multi-component reaction of aminotriazoles, isocyanides, and aldehydes. nih.gov While not directly yielding 1-(trifluoromethyl)-1H-imidazole, these MCR strategies for related trifluoromethylated azoles highlight the potential of this approach for generating diverse heterocyclic scaffolds.

[X+Y] Cycloaddition Approaches

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a highly effective strategy for the construction of five-membered heterocyclic rings like imidazole. A notable example is the silver-mediated [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides, which allows for the rapid assembly of 5-(trifluoromethyl)imidazoles. acs.org This protocol is characterized by its use of readily accessible reagents, a broad substrate scope, and high efficiency. acs.org The reaction proceeds smoothly under optimized conditions to deliver highly substituted imidazole products in good to excellent yields. acs.org

Similarly, base-mediated [3+2] cycloaddition reactions have been successfully employed. For example, the reaction of trifluoroacetohydrazonoyl chlorides with imidates provides a convenient route to 3-trifluoromethyl-1,2,4-triazoles with good yields and excellent regioselectivity. organic-chemistry.orgdocumentsdelivered.comresearchgate.net While this specific example leads to triazoles, the underlying principle of using in situ generated trifluoromethylated nitrile imines as 1,3-dipoles is applicable to the synthesis of other trifluoromethylated azoles. researchgate.netnih.gov A strategy for accessing N-trifluoromethyl azoles, including imidazoles, involves the N-trifluoromethylation of nitriles followed by a [3+2] cyclization with a suitable 1,3-dipole. nih.gov

The reaction of 1,4,5-trisubstituted 1H-imidazole-3-oxides with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile demonstrates a stepwise 1,3-dipolar cycloaddition, leading to different products depending on the solvent. researchgate.net This highlights the versatility of cycloaddition strategies in accessing functionalized imidazole derivatives.

Table 1: Examples of [3+2] Cycloaddition Reactions for Trifluoromethylated Heterocycle Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Base | Product Type | Reference |

| (E)-methyl 2-(benzylideneamino)acetate | N-(4-(tert-butyl)phenyl)-2,2,2-trifluoroacetimidoyl chloride | Ag2CO3, DBU | 5-(Trifluoromethyl)imidazole | acs.org |

| Trifluoroacetohydrazonoyl chlorides | Imidates | K2CO3 | 3-Trifluoromethyl-1,2,4-triazole | organic-chemistry.orgdocumentsdelivered.com |

| Nitriles (after N-trifluoromethylation) | Activated methylene (B1212753) isocyanides | PhICF3Cl | N-Trifluoromethyl imidazole | nih.gov |

| Hydrazonoyl chlorides | 2,2,2-Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime | NEt3 | 5-Trifluoromethyl 1,2,4-triazole | mdpi.com |

Regiocontrolled Synthesis of Substituted Imidazoles

Achieving regiocontrol is a critical aspect of synthesizing substituted imidazoles, especially when multiple reactive sites are present. A simple and regioselectively controlled method has been described for the preparation of 1-substituted 4(6)-trifluoromethyl-pyrimidin-2(1H)-ones, which are structurally related to imidazoles. nih.gov This method relies on the cyclocondensation of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with either nonsymmetric ureas or 1-substituted 2-methylisothiourea sulfates to furnish specific regioisomers in very good yields. nih.gov

The synthesis of 1-aryl-3,4,5-substituted pyrazoles through the condensation of 1,3-diketones with arylhydrazines also highlights the importance of reaction conditions in controlling regioselectivity. organic-chemistry.org The use of aprotic solvents with strong dipole moments significantly improves the regioselectivity of the reaction. organic-chemistry.org These principles of regiocontrol are transferable to the synthesis of specifically substituted 1-(trifluoromethyl)-1H-imidazoles.

Post-Synthetic Trifluoromethylation and Functionalization

An alternative to constructing the imidazole ring with a pre-existing trifluoromethyl group is the direct trifluoromethylation of a pre-formed imidazole scaffold. This approach benefits from the wide availability of diverse imidazole precursors.

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylating reagents have emerged as powerful tools for the direct introduction of the CF3 group. chem-station.com These reagents, often hypervalent iodine compounds or sulfonium (B1226848) salts, act as a source of an electrophilic "CF3+" equivalent. chem-station.comresearchgate.netnih.gov

Umemoto's Reagents , which are S-(trifluoromethyl)dibenzothiophenium salts, are effective for the trifluoromethylation of various nucleophiles, including heterocycles. enamine.netnih.govtcichemicals.comacs.org Newer generations of these reagents show improved thermal stability and reactivity. acs.orgtcichemicals.com They have been used in the Pd(II)-catalyzed ortho-trifluoromethylation of arenes bearing imidazole substituents. nih.govbeilstein-journals.org

Togni's Reagents are another prominent class of electrophilic trifluoromethylating agents based on hypervalent iodine. researchgate.netbrynmawr.edursc.orgacs.org These reagents are known for their stability and broad applicability. rsc.org They have been successfully used in the trifluoromethylation of various heterocycles, often with high efficiency. nih.govnih.gov For instance, a one-pot protocol for the synthesis of 2-CF3S-imidazoles utilizes the Togni reagent for the electrophilic trifluoromethylation of an in situ generated imidazole-2-thione. nih.govacs.org

Table 2: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Compound | Key Features | Reference |

| S-(Trifluoromethyl)dibenzothiophenium salts | Umemoto's Reagent I & II | Powerful, thermally stable electrophilic CF3 source. | enamine.nettcichemicals.comtcichemicals.com |

| Hypervalent Iodine Reagents | Togni's Reagent I & II | Stable, crystalline solids; versatile for various nucleophiles. | researchgate.netbrynmawr.edursc.org |

| Sulfoximinium Salts | Shibata's Reagent | Electrophilic CF3 transfer via nucleophilic attack. | beilstein-journals.org |

Nucleophilic and Radical Trifluoromethylation Protocols

While electrophilic methods are common, nucleophilic and radical trifluoromethylation strategies also provide valuable pathways to 1-(trifluoromethyl)-1H-imidazoles.

Nucleophilic trifluoromethylation typically involves the reaction of an electrophilic site on the imidazole ring with a nucleophilic CF3 source. The most well-known reagent for this purpose is Ruppert's reagent (Me3SiCF3), which generates a trifluoromethyl anion under catalysis. nih.govbeilstein-journals.org An ionic liquid bearing a tert-butanol (B103910) moiety has been shown to act as an effective organocatalyst for nucleophilic fluorination reactions using alkali metal fluorides as the fluorine source. rsc.org

Radical trifluoromethylation offers a direct method for introducing a CF3 group without the need for pre-functionalized substrates. researchgate.net The Togni and Umemoto reagents, in addition to their electrophilic nature, can also serve as sources of the trifluoromethyl radical under specific conditions, often initiated by a catalyst or light. researchgate.netnih.gov For example, an N-heterocyclic carbene (NHC)-catalyzed radical trifluoromethylation has been developed using the Togni reagent in a three-component reaction of aldehydes, olefins, and the reagent itself. acs.org Another approach utilizes a persistent perfluoroalkyl radical that decomposes upon heating to generate a CF3 radical capable of reacting with aromatic compounds. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Trifluoromethyl 1h Imidazole Compounds

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are essential for the detailed characterization of 1-(trifluoromethyl)-1H-imidazole compounds in various states. These techniques provide critical information on the molecular framework, functional groups, and electronic nature of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(trifluoromethyl)-1H-imidazole and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecular structure and electronic environment.

¹H NMR spectra of imidazole (B134444) derivatives typically show characteristic resonances for the imidazole protons. researchgate.net For instance, in 1-(4-trifluoromethylphenyl)-1H-imidazole, the proton signals appear at δ 7.93 (s, 1H), 7.76 (d, J=8.0Hz, 2H), 7.53 (d, J=8.0Hz, 2H), 7.34 (s, 1H), and 7.27 (s, 1H). rsc.org The singlet at δ 7.93 can be attributed to the C2-H proton of the imidazole ring, while the other singlets correspond to the C4-H and C5-H protons. The pair of doublets are characteristic of the para-substituted phenyl ring. These chemical shifts provide valuable information about the electron-withdrawing nature of the trifluoromethyl group and its influence on the aromatic system.

¹³C NMR spectroscopy further aids in the characterization by providing information about the carbon skeleton. In the case of 1-(4-trifluoromethylphenyl)-1H-imidazole, the carbon signals are observed at δ 139.9, 135.4, 131.1, 129.5 (J=29.6, 62.5Hz), 127.2, 123.6 (J=272.1, 549.0Hz), 121.2, and 117.8. rsc.org The large coupling constants associated with the trifluoromethyl group are a distinctive feature in the ¹³C NMR spectrum. The fast tautomerization in some 2-phenyl substituted imidazoles can impede the full structural description by conventional ¹³C NMR, as signals from the imidazole ring may be difficult to detect. mdpi.com

¹⁹F NMR is particularly useful for studying trifluoromethyl-containing compounds. The trifluoromethyl group provides a strong and sensitive signal, making ¹⁹F NMR an excellent tool for monitoring reactions and characterizing products. nih.gov The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment. nih.govnih.gov For example, in 1-(difluoromethyl)-2-phenyl-1H-imidazole, the ¹⁹F NMR spectrum shows a doublet at δ -90.56 (J = 59.8 Hz). rsc.org The significant dispersion of chemical shifts in ¹⁹F NMR as a function of solvent polarity highlights its utility in studying subtle environmental changes around the trifluoromethyl tag. nih.govnih.gov

NMR data for derivatives of 1-(trifluoromethyl)-1H-imidazole is instrumental in mechanistic studies, allowing for the tracking of intermediates and the determination of reaction outcomes.

Table 1: Representative NMR Data for 1-(Trifluoromethyl)-1H-Imidazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-(4-trifluoromethylphenyl)-1H-imidazole | 7.93 (s, 1H), 7.76 (d, J=8.0Hz, 2H), 7.53 (d, J=8.0Hz, 2H), 7.34 (s, 1H), 7.27 (s, 1H) | 139.9, 135.4, 131.1, 129.5 (J=29.6, 62.5Hz), 127.2, 123.6 (J=272.1, 549.0Hz), 121.2, 117.8 | Not Reported | rsc.org |

| 1-(3,5-bis(trifluoromethyl)phenyl)-1H-imidazole | 7.93 (s, 1H), 7.87 (s, 1H), 7.83 (s, 2H), 7.34 (s, 1H), 7.27 (s, 1H) | 138.4, 135.3, 133.6 (J=33.7, 68.6Hz), 131.6, 122.4 (J=271.7, 543.1Hz), 121.2, 120.9, 117.8 | Not Reported | rsc.org |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within 1-(trifluoromethyl)-1H-imidazole compounds. The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes. aip.orgnih.govmdpi.com

The IR spectra of imidazole derivatives exhibit characteristic bands. For example, N-H stretching vibrations are typically observed in the region of 3500-3200 cm⁻¹. ijrar.org C-H stretching vibrations in the aromatic structure are found between 3100 and 3000 cm⁻¹. mdpi.com In a study of 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, the FT-IR spectrum showed bands at 3415 cm⁻¹ (N-H stretch), and various C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. rsc.org

The trifluoromethyl group has characteristic vibrational modes that can be identified in IR and Raman spectra. The vibrational modes of the CF₃ group can be strongly coupled to the benzene (B151609) ring in related structures. nih.gov For example, in a study of 2-phenyl substituted imidazoles, IR spectroscopy was used to identify key functional groups, with C=N stretching observed in the 1612–1576 cm⁻¹ range. mdpi.com

Computational studies, such as those using the B3LYP/6-311++G(d,p) basis set, can predict vibrational frequencies that show good agreement with experimental data, aiding in the definitive assignment of vibrational modes. mdpi.com

Table 2: Key Vibrational Frequencies for Imidazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3500 - 3200 | ijrar.org |

| Aromatic C-H Stretching | 3100 - 3000 | mdpi.com |

| C=N Stretching | 1612 - 1576 | mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of 1-(trifluoromethyl)-1H-imidazole and its derivatives. Electron ionization (EI) is a common method used to generate ions for mass analysis.

The mass spectrum of 1-(2-trifluoromethylphenyl)imidazole (B1683252) shows a molecular ion peak corresponding to its molecular weight of 212.1712 g/mol , confirming the formula C₁₀H₇F₃N₂. nist.gov Similarly, for 1-(difluoromethyl)-2-phenyl-1H-imidazole, the calculated mass for the molecular ion [M]⁺ is 194.1, which is confirmed by GC-MS analysis. rsc.org The fragmentation patterns observed in the mass spectra can also provide valuable structural information. For instance, in the mass spectra of various trifluoromethyl-substituted heterocycles, characteristic fragmentation pathways involving the loss of the CF₃ group or rearrangement of CF₂ have been observed. fluorine1.ru

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can further confirm the elemental composition of a compound. rsc.org

Table 3: Mass Spectrometry Data for 1-(Trifluoromethyl)-1H-Imidazole and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) | Reference |

|---|---|---|---|---|

| 1-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N₂ | 136.08 | [M+H]⁺ 137.03211 | uni.lu |

| 1-(2-Trifluoromethylphenyl)imidazole | C₁₀H₇F₃N₂ | 212.1712 | [M]⁺ at m/z consistent with MW | nist.gov |

| 1-(difluoromethyl)-2-phenyl-1H-imidazole | C₁₀H₈F₂N₂ | 194.1 | [M]⁺ 194.1 | rsc.org |

UV-Visible spectroscopy is employed to investigate the electronic transitions and photophysical properties of 1-(trifluoromethyl)-1H-imidazole compounds. The absorption and emission spectra provide insights into the electronic structure and how it is influenced by substituents and the solvent environment.

The introduction of a trifluoromethyl group can lead to significant changes in the photophysical properties. For example, phenanthrimidazole ligands with a trifluoromethyl substituent exhibit a significant blue shift in their emission spectra compared to the parent compound. nih.gov This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which alters the π-π* conjugation and lowers the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov

The effect of solvent polarity on the absorption and emission spectra of these compounds is often analyzed to understand the nature of the electronic transitions. nih.gov Studies on imidazole-based donor-acceptor fluorescent molecules have shown that N-methylation can lead to a more twisted molecular structure, resulting in aggregation-induced emission (AIE) properties. arkat-usa.org Theoretical calculations can complement experimental UV-Vis data to better understand the electronic transitions. arkat-usa.org For some imidazole derivatives, the negligible absorption above 350 nm has been noted. acs.org

Table 4: Photophysical Data for Trifluoromethyl-Substituted Imidazole Derivatives

| Compound | Key Photophysical Property | Observation | Reference |

|---|---|---|---|

| Phenanthrimidazole with CF₃ substituent | Emission Spectrum | Significant blue shift compared to parent compound | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry of 1-(trifluoromethyl)-1H-imidazole compounds.

The crystal structure of imidazole derivatives reveals important details about their conformation and intermolecular interactions. For example, the crystal structure of 1H-imidazole-1-methanol shows that the asymmetric unit contains three unique molecules connected via O—H⋯N hydrogen bonding in a head-to-tail fashion, forming a macrocycle. nih.gov The different conformations of these three molecules are distinguished by the torsion angle of the methanol (B129727) substituent with respect to the imidazole ring. nih.gov

Table 5: Illustrative Crystallographic Data for an Imidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Bond Lengths (Å) | ||

| C-F (average in a CF₃ group) | 1.355(4) | nih.gov |

| **Bond Angles (°) ** | ||

| F-C-F (in a CF₃ group) | 103.2 | nih.gov |

| **Torsion Angles (°) ** |

Investigation of Crystal Packing and Intermolecular Interactions

An examination of the crystal structure of the isomeric 2-(Trifluoromethyl)-1H-imidazole provides a strong basis for predicting these interactions. In its crystalline form, the molecules are likely to be oriented to maximize electrostatic interactions. The N-H of the imidazole ring can act as a hydrogen bond donor, while the unprotonated nitrogen atom serves as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or networks. nih.govmdpi.com

In the case of 1-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2(3H)-thione , X-ray analysis has provided detailed crystallographic data that underscores the influence of the trifluoromethyl group on the solid-state arrangement of such molecules. researchgate.net The planarity of the imidazole ring, in conjunction with the bulky and electron-withdrawing -CF₃ group, will likely result in a layered or herringbone packing motif to accommodate steric demands and optimize intermolecular forces. The potential for π-π stacking interactions between imidazole rings is also a considerable factor, as observed in various imidazole derivatives. nih.gov

Table 1: Crystallographic Data for Analagous Trifluoromethyl-Substituted Heterocyclic Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N₂ | Monoclinic | P 1 2₁/c 1 | 7.5862 | 9.8792 | 7.6926 | 108.970 | nih.gov |

| 1-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2(3H)-thione | C₉H₇F₃N₂S | Monoclinic | P2₁/c | 8.695(4) | 4.676(2) | 24.13(1) | 97.861(4) | researchgate.net |

| 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile | C₆HF₃N₄ | Orthorhombic | P 2₁ 2₁ 2₁ | 6.327 | 7.943 | 14.558 | 90.00 | nih.gov |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy) for Interface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material's surface. rsc.org For 1-(Trifluoromethyl)-1H-imidazole, an XPS analysis would be crucial for understanding its interface chemistry, particularly in applications involving surface adsorption or film formation.

While direct XPS data for 1-(trifluoromethyl)-1H-imidazole is not available, studies on related imidazolium-based ionic liquids and other imidazole derivatives can provide a predictive framework. rsc.orgresearchgate.netrsc.org An XPS survey scan of 1-(trifluoromethyl)-1H-imidazole would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), Fluorine (F 1s), and Oxygen (O 1s, if any surface oxidation or adsorbed water is present).

High-resolution XPS spectra of each element would offer detailed chemical state information:

C 1s Spectrum: The C 1s region would be complex, with distinct peaks for the carbon atoms in the imidazole ring and a significantly shifted peak for the carbon in the trifluoromethyl group due to the strong electron-withdrawing effect of the three fluorine atoms. The binding energies would help differentiate the C-N, C=N, and C-C environments within the imidazole ring.

N 1s Spectrum: The N 1s spectrum is expected to show two distinct peaks corresponding to the two different nitrogen environments in the imidazole ring: the pyrrole-type nitrogen (-NH-) and the imine-type nitrogen (-N=). In 1-(trifluoromethyl)-1H-imidazole, the nitrogen atom bonded to the -CF₃ group (N-1) would experience a significant shift in binding energy compared to a standard N-alkylated imidazole due to the powerful inductive effect of the trifluoromethyl group.

F 1s Spectrum: A single, intense F 1s peak would be characteristic of the three equivalent fluorine atoms in the -CF₃ group. Its binding energy would be a key indicator of the electronic environment of the fluorinated substituent.

Angle-resolved XPS (ARXPS) could further elucidate the orientation of the molecules on a substrate. rsc.org By varying the take-off angle of the photoelectrons, the relative intensities of the signals from the imidazole ring and the trifluoromethyl group could indicate whether the molecule orients with the -CF₃ group towards or away from the surface. This information is vital for applications in materials science and electronics where molecular orientation at interfaces governs device performance.

Computational and Theoretical Chemistry of 1 Trifluoromethyl 1h Imidazole

Quantum Chemical Calculations (DFT)

DFT has become a standard method for investigating the structural and electronic properties of heterocyclic compounds. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G or 6-311G, to achieve a balance between accuracy and computational cost. researchgate.netniscpr.res.in These methods allow for the optimization of the molecule's geometry and the calculation of its electronic and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comuni.lu

For 1-(Trifluoromethyl)-1H-imidazole, the strong electron-withdrawing nature of the -CF3 group is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted imidazole (B134444). This effect is generally observed in trifluoromethylated aromatic and heterocyclic systems. The lowering of the LUMO energy, in particular, would make the molecule a better electron acceptor. The HOMO-LUMO gap for trifluoromethylated imidazoles is anticipated to be large, implying high stability. For instance, DFT studies on other substituted imidazoles have shown that the introduction of various functional groups directly impacts the HOMO-LUMO gap, thereby tuning the molecule's reactivity. irjweb.comekb.eg

Table 1: Comparison of Calculated FMO Properties for Imidazole and a Related Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Note: Data for 1-(Trifluoromethyl)-1H-imidazole is not available in the cited literature; this table is for illustrative purposes to show typical values for related heterocyclic structures.

The distribution of the HOMO is typically across the π-system of the imidazole ring, while the LUMO may also be centered on the ring, with potential contributions from the antibonding orbitals associated with the -CF3 group.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. skku.edunih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. nih.govresearchgate.net

Natural Bonding Orbital (NBO) analysis provides detailed insight into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg). acadpubl.eunih.gov This analysis quantifies the stabilization energy (E(2)) associated with these interactions.

In 1-(Trifluoromethyl)-1H-imidazole, significant delocalization is expected. The lone pair electrons on the nitrogen atoms will participate in hyperconjugative interactions with the antibonding orbitals (π) of the imidazole ring, contributing to the aromatic stability. acadpubl.eu A key interaction would involve the charge transfer from the lone pair of the N3 nitrogen to the adjacent π orbitals. The powerful inductive effect of the -CF3 group will withdraw electron density from the imidazole ring, which would be quantifiable by analyzing the natural atomic charges. This withdrawal can lead to significant stabilization interactions between the lone pairs of the fluorine atoms and the σ* orbitals of the C-F bonds. niscpr.res.in

Reaction Mechanism Prediction and Transition State Analysis

Computational DFT methods are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. rsc.org This allows for the mapping of the potential energy surface and the determination of activation barriers, providing a theoretical basis for reaction feasibility and selectivity.

For reactions involving 1-(Trifluoromethyl)-1H-imidazole, theoretical studies could predict its behavior in various transformations. For example, in cycloaddition reactions, the FMO analysis would be key to predicting whether the reaction is favorable. A recent study on energy transfer-catalyzed dearomative cycloadditions of monocyclic heteroarenes investigated substrates including imidazoles. acs.org While in silico mapping suggested that imidazole substrates had suitable excited-state properties, no productive reactivity was observed under the specific experimental conditions, highlighting the complexity of predicting reaction outcomes which depend on subtle electronic and steric factors. acs.org Theoretical analysis of the transition states for potential reactions, such as nucleophilic substitution on the ring or reactions involving the -CF3 group, would be critical for understanding its chemical transformations.

Prediction of Chemical Properties and Reactivity Parameters

DFT calculations allow for the prediction of various global and local reactivity descriptors that quantify the chemical behavior of a molecule. irjweb.com These parameters are derived from the energies of the frontier molecular orbitals.

Table 2: Key Chemical Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule. irjweb.com |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

For 1-(Trifluoromethyl)-1H-imidazole, the high electronegativity of the -CF3 group is expected to result in a high electrophilicity index (ω), classifying it as a strong electrophile. The expected large HOMO-LUMO gap would translate to a high chemical hardness (η), indicating significant stability. irjweb.com

Molecular Modeling for Ligand-Target Interactions in Chemical Systems

Molecular modeling, including docking studies, is essential for understanding how a molecule like 1-(Trifluoromethyl)-1H-imidazole might interact with biological targets such as enzymes or receptors. ekb.eg The imidazole moiety is a common feature in many biologically active compounds and approved drugs, often acting as a hydrogen bond acceptor or a coordinating ligand to metal ions in enzyme active sites. niscpr.res.inresearchgate.net

In the context of 1-(Trifluoromethyl)-1H-imidazole, the N3 atom would be the primary hydrogen bond acceptor. The -CF3 group, while generally considered inert, can participate in non-covalent interactions, such as dipole-dipole or halogen bonding (though less common for fluorine), which can influence binding affinity. nih.gov Modeling studies can predict the binding pose and estimate the binding energy of the molecule within a protein's active site. Such studies have been performed on various trifluoromethyl- and imidazole-containing compounds to rationalize their biological activity and guide the design of new, more potent inhibitors. nih.govnih.gov For example, the replacement of other groups with a trifluoromethyl group in certain inhibitors has been shown to increase cellular activity, demonstrating the significant role this moiety can play in ligand-target interactions. nih.gov

Photophysical Property Prediction (e.g., Non-Linear Optics)

The investigation into the photophysical properties of 1-(trifluoromethyl)-1H-imidazole, particularly its potential for applications in non-linear optics (NLO), is a niche yet significant area of computational and theoretical chemistry. While direct and extensive experimental data on this specific compound is not widely available, theoretical studies, primarily employing Density Functional Theory (DFT), provide valuable insights into its electronic and optical behaviors. These computational approaches allow for the prediction of key parameters that determine a molecule's NLO activity.

The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, on the imidazole ring is expected to significantly influence the molecule's photophysical characteristics. nih.gov This substitution can alter the π-electron conjugation of the imidazole ring, which is a critical factor for NLO properties. nih.gov Computational studies on similar heterocyclic compounds containing a trifluoromethyl group have demonstrated that this substitution can lead to desirable NLO behavior. nih.govnih.govjournaleras.com

Research on related trifluoromethyl-substituted heterocyclic compounds, such as phenanthrimidazole ligands, has shown that the introduction of a -CF3 group can lead to a significant blue shift in emission spectra compared to their parent compounds. nih.gov This is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level due to the electron-withdrawing nature of the trifluoromethyl group. nih.gov

Detailed Research Findings

Theoretical calculations on molecules with similar structural motifs, like 5-(trifluoromethyl)pyridine-2-thiol, have been performed to predict their NLO properties. These studies typically involve optimizing the molecular geometry and then calculating various electronic properties. For instance, DFT calculations using functionals like B3LYP and HSEH1PBE with basis sets such as 6-311+G(d,p) are commonly employed. journaleras.comjournaleras.com

Key parameters calculated in these studies include the molecular electronic dipole moment (μ), the mean polarizability (α), and, most importantly for NLO applications, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of a molecule.

While specific data for 1-(trifluoromethyl)-1H-imidazole is not readily found in the cited literature, the data from a computational study on a related compound, 5-(trifluoromethyl)pyridine-2-thiol, can serve as an illustrative example of the types of values obtained in such theoretical investigations.

Table 1: Calculated NLO Properties of a Related Trifluoromethyl-Substituted Heterocycle *

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

| Dipole Moment (μ) (Debye) | 3.33 | 3.54 |

| Mean Polarizability (α) (a.u.) | 82.25 | 80.65 |

| First-Order Hyperpolarizability (β) (a.u.) | 2999.33 | 2470.19 |

| Data for 5-(trifluoromethyl)pyridine-2-thiol. journaleras.comjournaleras.com |

The large calculated first-order hyperpolarizability values for similar compounds suggest that they are excellent candidates for NLO materials. journaleras.comjournaleras.com It is reasonable to infer that 1-(trifluoromethyl)-1H-imidazole would also exhibit significant NLO properties due to the presence of the electron-withdrawing trifluoromethyl group attached to the π-conjugated imidazole ring.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial in understanding the NLO response. The energy gap between the HOMO and LUMO provides insight into the charge transfer characteristics of the molecule. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. In trifluoromethyl-substituted imidazoles, the electron-withdrawing -CF3 group is expected to lower the LUMO energy level, thereby potentially reducing the HOMO-LUMO gap and enhancing the NLO response. nih.gov

Advanced Research Applications of 1 Trifluoromethyl 1h Imidazole Derivatives

Synthetic Building Blocks in Complex Molecule Construction

The 1-(trifluoromethyl)-1H-imidazole scaffold is a versatile building block in organic synthesis, providing access to a wide range of more complex and functionalized molecules. The presence of the trifluoromethyl group significantly influences the electronic properties of the imidazole (B134444) ring, enhancing its utility in various chemical transformations. ontosight.ai

The reactive nature of the amine group in 4-(trifluoromethyl)-1H-imidazole allows for easy modification through nucleophilic substitution, making it a favorable starting point for creating coordinating ligands. ossila.com Furthermore, the imidazole ring itself can be functionalized, and its derivatives are used as directing groups in transition metal-catalyzed C-H activation reactions and as N-heterocyclic carbene (NHC) ligands in homogeneous catalysis. mdpi.com The synthesis of these complex molecules often involves multi-step reactions where the imidazole derivative is a key intermediate. For instance, a one-pot reaction has been developed for preparing trifluoromethylated 2,3-dihydro-1H-imidazoles from electron-poor N,O-acetals and aryl Grignard reagents. acs.org

The versatility of trifluoromethyl-imidazole derivatives as building blocks is further demonstrated by their use in the preparation of fluorinated histamines and other biologically relevant molecules. nih.gov The ability to introduce the trifluoromethyl group into a molecule can significantly alter its properties, a strategy widely employed in medicinal chemistry and materials science. ontosight.aichemscene.com

Applications in Materials Science

The unique electronic and photophysical properties of 1-(trifluoromethyl)-1H-imidazole derivatives have led to their exploration in various materials science applications, from light-emitting diodes to advanced porous materials.

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

In the field of optoelectronics, trifluoromethyl-substituted imidazole derivatives have shown promise. The introduction of a trifluoromethyl group into phenanthroimidazole ligands can lead to a significant blue shift in emission, a desirable characteristic for developing deep-blue OLEDs. nih.govacs.org This is attributed to the electron-withdrawing nature of the trifluoromethyl moiety, which alters the π-π conjugation and lowers the energy levels of the molecule. nih.gov Research has shown that devices based on certain phenanthroimidazole derivatives can achieve high external quantum efficiencies (EQEs). For example, a device using PPIM-22F as a non-doped emitting layer exhibited a maximum EQE of 7.87%. acs.org

Similarly, in the realm of solar energy, imidazole-based organic dyes are utilized as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govnih.gov These dyes often feature a donor-π-acceptor structure, where the imidazole ring can act as a spacer. nih.gov The functionalization of the imidazole core allows for the tuning of the dye's optical and electronic properties to optimize light absorption and electron injection efficiency. nih.gov DSSCs using imidazole-based dyes have demonstrated respectable power conversion efficiencies. nih.gov

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high porosity, making them suitable for a variety of applications. researchgate.net Imidazole derivatives, including those with trifluoromethyl groups, are used as building blocks in the synthesis of COFs. ossila.com These frameworks have shown potential in areas such as gas capture and catalysis. ossila.comrsc.org

The tunable nature of COFs allows for the incorporation of specific functional groups, like the imidazole moiety, to enhance their performance. researchgate.netresearchgate.net For example, a nitrogen-rich COF constructed from imidazole and cyanuric chloride has demonstrated efficient CO2 capture. ossila.com The ordered channels and high surface area of these materials are key to their functionality. researchgate.net One-dimensional COFs, in particular, offer advantages such as easier dispersion and more exposed active sites. nih.gov

Perovskite Solar Cell Passivation Agents

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their efficiency and stability are often limited by defects in the perovskite film. mdpi.comnih.govnih.gov Derivatives of 1-(trifluoromethyl)-1H-imidazole have emerged as effective passivation agents to address this issue. mdpi.comnih.gov

When introduced into the perovskite precursor solution, these imidazole derivatives can coordinate with uncoordinated lead ions (Pb2+), which act as trap states for charge carriers. mdpi.comnih.gov This coordination reduces defect density, enhances the crystallinity of the perovskite film, and suppresses non-radiative recombination. mdpi.comnih.gov For example, the use of 4-(trifluoromethyl)-1H-imidazole (THI) as a passivation agent increased the power conversion efficiency (PCE) of a PSC from 16.49% to 18.97%. mdpi.comnih.gov Similarly, 2-(trifluoromethyl)benzimidazole (B189241) (TFMBI) has been shown to improve PCE to 23.16% from a baseline of 20.62% and enhance the long-term stability of the device. nih.govresearchgate.net The trifluoromethyl group also contributes to increased hydrophobicity, which helps protect the perovskite layer from moisture. nih.govresearchgate.net

| Passivation Agent | Initial PCE (%) | PCE with Agent (%) | Key Improvement | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)-1H-imidazole (THI) | 16.49 | 18.97 | Reduced defect density, increased crystallinity | mdpi.comnih.gov |

| 2-(Trifluoromethyl)benzimidazole (TFMBI) | 20.62 | 23.16 | Surface defect passivation, moisture barrier | nih.govresearchgate.net |

| 4-Iodo-1H-imidazole | 17.87 | 21.68 | Significantly increased open-circuit voltage | rsc.org |

Catalysis and Industrial Chemical Processes

The catalytic potential of imidazole derivatives is well-established, and the introduction of a trifluoromethyl group can further enhance their activity and selectivity in various chemical transformations. nih.gov

CO2 Carbon Fixation and Cycloaddition Catalysis

Derivatives of 1-(trifluoromethyl)-1H-imidazole have shown promise in the field of carbon capture and utilization. For instance, 4-(trifluoromethyl)-1H-imidazole can catalyze the cycloaddition of CO2 and epoxides, a process that fixes carbon dioxide into value-added chemicals. ossila.com This catalytic activity is also observed in more complex systems like metal-organic frameworks (MOFs) functionalized with imidazole species. soton.ac.uk

Hydroalkoxylation Reactions

Hydroalkoxylation, the addition of an alcohol across an unsaturated carbon-carbon bond, is a fundamental transformation in organic synthesis. Gold-catalyzed hydroalkoxylation of alkynes has emerged as a powerful method for the synthesis of valuable vinyl ethers and ketals. While specific examples detailing the use of 1-(trifluoromethyl)-1H-imidazole as a ligand in these reactions are not prevalent in the literature, the principles of gold catalysis suggest a potential role for such derivatives.

Gold(I) chloride complexes, often used as pre-catalysts, typically require activation. nih.gov The electronic properties of ligands attached to the gold center can modulate its catalytic activity. The strong electron-withdrawing nature of the 1-trifluoromethyl group on an imidazole-based ligand could influence the Lewis acidity of the gold catalyst, potentially impacting reaction rates and selectivity.

Research has shown that hydroxyl groups can promote gold-catalyzed hydrofluorination of alkynes through hydrogen bonding interactions. rsc.org This highlights the importance of substrate-catalyst interactions in these transformations. In a similar vein, the nitrogen atoms of an imidazole-based ligand could interact with substrates, influencing the stereochemical outcome of the hydroalkoxylation reaction. The development of chiral ligands is crucial for asymmetric catalysis, and trifluoromethylated imidazole scaffolds could serve as a basis for new ligand designs in gold-catalyzed hydroalkoxylation reactions.

Chemical Probe Development for Mechanistic Studies

Chemical probes are indispensable tools for elucidating complex biological processes. The unique properties of 1-(trifluoromethyl)-1H-imidazole derivatives make them attractive candidates for the development of sophisticated probes for studying enzyme mechanisms and receptor-ligand interactions.

The imidazole ring is a common feature in many biologically active molecules and can form crucial interactions with enzyme active sites. mdpi.com The addition of a trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, properties that are highly desirable in drug discovery and for the development of enzyme inhibitors. rsc.org Trifluoromethylated compounds are being investigated as potential inhibitors for a range of enzymes. ontosight.ai

Derivatives of 1H-imidazole have been synthesized and evaluated as inhibitors for various enzymes, providing insights into their mechanism of action. For example, certain imidazole derivatives have shown potent inhibitory activity against xanthine (B1682287) oxidase, a key enzyme in the metabolic pathway that produces uric acid. google.com Molecular docking studies of these inhibitors have helped to rationalize their binding modes within the enzyme's active site. google.com

In another study, 1-amino-1H-imidazole-5-carboxamide derivatives have been developed as highly selective covalent inhibitors of Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies. mdpi.com The discovery of this novel scaffold as a hinge binder opens up new avenues for designing more selective and effective kinase inhibitors. mdpi.com While not all examples feature the trifluoromethyl group at the 1-position, they underscore the importance of the substituted imidazole core in enzyme inhibition. The electronic effects of the trifluoromethyl group at the N1-position would be expected to significantly alter the binding affinities and inhibitory profiles of such compounds.

Table 1: Examples of Trifluoromethylated Imidazole Derivatives and Their Biological Targets

| Compound Class | Enzyme/Biological Target | Research Focus |

| 1-Amino-1H-imidazole-5-carboxamide derivatives | Bruton's tyrosine kinase (BTK) | Selective covalent inhibition for B-cell malignancies. mdpi.com |

| 1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | Xanthine oxidase | Gout treatment through inhibition of uric acid production. google.com |

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogues | Bacteria | Development of novel antibacterial agents. ossila.com |

Structure-affinity relationship (SAR) studies are fundamental to understanding how a ligand's chemical structure relates to its binding affinity for a biological receptor. The introduction of a trifluoromethyl group can significantly impact these relationships. A notable example is the study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which are potent and selective alpha-2 adrenoceptor agonists. Current time information in Bangalore, IN.

In this research, replacing a methyl group with a trifluoromethyl group on the carbon bridge between the naphthalene (B1677914) and imidazole rings led to a compound that acted as an antagonist at alpha-2A-adrenoceptors. Current time information in Bangalore, IN. This demonstrates that the electronic nature of the substituent plays a critical role in determining whether the compound will act as an agonist or an antagonist. Current time information in Bangalore, IN. Furthermore, receptor binding studies showed that the stereochemistry at the carbon bridge was also crucial for affinity and activity at both alpha-1 and alpha-2 adrenoceptors. Current time information in Bangalore, IN. Such findings are invaluable for the rational design of new receptor ligands with specific pharmacological profiles. The 1-(trifluoromethyl)-1H-imidazole moiety, with its distinct electronic signature, is therefore a valuable component for probing the intricate details of ligand-receptor interactions.

Chromogenic sensors are molecules that undergo a visible color change upon binding to a specific analyte. Imidazole derivatives are known for their ability to coordinate with metal ions, making them excellent candidates for the development of chemosensors. While specific research on 1-(trifluoromethyl)-1H-imidazole as a chromogenic sensor is not widely documented, the underlying chemical principles suggest its potential in this area.

The development of fluorescent probes based on the imidazole scaffold for the detection of mercury ions (Hg²⁺) has been a subject of recent reviews. These sensors often rely on mechanisms like fluorescence quenching or enhancement upon metal binding. The strong metal-binding affinity of the imidazole ring is a key feature in the design of these probes.

The electron-withdrawing trifluoromethyl group at the 1-position of the imidazole ring would alter the electron density of the ring system. This could, in turn, influence the absorption spectrum of a larger conjugated system incorporating this moiety. Upon coordination with a metal ion, the electronic structure of the imidazole ring would be further perturbed, potentially leading to a significant shift in the molecule's maximum absorption wavelength (λmax) and a visible color change. This halochromic effect could be harnessed for the development of highly selective chromogenic sensors for various metal ions and other analytes.

Conclusion and Future Directions in 1 Trifluoromethyl 1h Imidazole Research

Emerging Trends in Synthesis and Reactivity

The synthesis of 1-(trifluoromethyl)-1H-imidazole and its derivatives is experiencing a surge of innovation, driven by the demand for novel fluorinated compounds in various scientific fields. A significant emerging trend is the development of more direct and efficient trifluoromethylation methods. Historically, the introduction of a trifluoromethyl (CF3) group has been a synthetic challenge. However, recent advancements are overcoming these hurdles.

One notable trend is the use of electrophilic trifluoromethylating reagents. conicet.gov.ar Reagents like Togni's reagent and Umemoto's reagent have become powerful tools for the direct trifluoromethylation of various substrates, including imidazoles. conicet.gov.ar These methods often offer milder reaction conditions and greater functional group tolerance compared to older, harsher techniques.

Another burgeoning area is the application of photoredox catalysis. acs.org This approach utilizes light to initiate chemical transformations, enabling the formation of CF3 radicals under gentle conditions, which can then be incorporated into imidazole (B134444) rings. scispace.com This strategy has shown promise for the synthesis of complex trifluoromethylated imidazoles that were previously difficult to access.

Furthermore, researchers are exploring one-pot and telescoping reaction sequences to streamline the synthesis of functionalized 1-(trifluoromethyl)-1H-imidazoles. nih.gov For instance, a one-pot method involving a "sulfur transfer reaction" followed by electrophilic trifluoromethylation has been developed for the synthesis of 2-(trifluoromethylthio)-imidazoles from imidazole N-oxides. nih.gov Such strategies improve efficiency by reducing the number of isolation and purification steps.

The reactivity of the 1-(trifluoromethyl)-1H-imidazole core is also a subject of growing interest. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the imidazole ring, opening up new avenues for functionalization. ontosight.ai For example, cycloaddition reactions involving the imidazole ring are being explored to create novel polycyclic and heterocyclic systems. researchgate.net Additionally, the development of N-trifluoromethylation/cyclization strategies is providing access to a diverse range of N-trifluoromethylated azoles, including imidazoles, from readily available nitriles and 1,3-dipoles. nih.gov

A notable reaction is the facile detrifluoromethylation observed in certain 4,4-bis(trifluoromethyl)-5-hydroxyimidazoline systems when treated with various bases, leading to the formation of biologically relevant 4-(trifluoromethyl)imidazole analogs. acs.org

Advancements in Computational and Spectroscopic Characterization

The characterization of 1-(trifluoromethyl)-1H-imidazole and its derivatives has been significantly enhanced by a combination of advanced computational and spectroscopic techniques. These methods provide deep insights into the structural, electronic, and reactive properties of these molecules.

Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for predicting and understanding the behavior of trifluoromethylated imidazoles. researchgate.netplos.org DFT methods are used to:

Optimize molecular geometries: Accurately predict bond lengths, bond angles, and dihedral angles. uantwerpen.be

Analyze electronic properties: Calculate molecular electrostatic potential (MEP) maps to identify reactive sites, and determine HOMO-LUMO energy gaps to assess chemical reactivity and electronic transitions. researchgate.netnih.gov

Simulate vibrational spectra: Predict infrared (IR) and Raman spectra, which aids in the interpretation of experimental data. uantwerpen.be

Investigate reaction mechanisms: Elucidate the pathways of synthetic transformations and predict the stability of intermediates and transition states. acs.org

Molecular dynamics (MD) simulations are also being employed to study the dynamic behavior of these molecules and their interactions with other molecules, such as proteins in biological systems. researchgate.net

Spectroscopic Characterization: A suite of spectroscopic techniques is routinely used to confirm the structure and purity of newly synthesized 1-(trifluoromethyl)-1H-imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are fundamental for structural elucidation. acs.orgmdpi.com 19F NMR is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl group. acs.org

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, helping to identify functional groups. uantwerpen.benih.gov

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the compounds. acs.org

X-ray Crystallography: Provides definitive proof of the three-dimensional structure of crystalline derivatives, confirming connectivity and stereochemistry. acs.orgresearchgate.net

Recent studies have also utilized techniques like analyzing predicted collision cross section (CCS) values to further characterize these compounds. uni.lu The combination of these advanced analytical methods is crucial for accelerating the discovery and development of new materials and therapeutic agents based on the 1-(trifluoromethyl)-1H-imidazole scaffold.

Outlook for Novel Research Applications

The unique properties imparted by the trifluoromethyl group make 1-(trifluoromethyl)-1H-imidazole a highly promising scaffold for a wide range of novel research applications. ontosight.ai The strong electron-withdrawing nature and increased lipophilicity of the CF3 group can significantly enhance the biological activity and metabolic stability of molecules.

Medicinal Chemistry and Drug Discovery: This is arguably the most promising area for future applications. Imidazole-containing compounds are already prevalent in pharmaceuticals, and the addition of a trifluoromethyl group can lead to improved drug candidates. researchgate.netnih.gov Future research will likely focus on:

Enzyme Inhibition: Targeting specific enzymes involved in disease pathways is a key strategy in drug development. ontosight.ai Trifluoromethylated imidazoles are being investigated as inhibitors for various enzymes.

Antimicrobial and Antifungal Agents: The imidazole scaffold is a known pharmacophore for antimicrobial and antifungal activity. researchgate.netossila.com The development of new 1-(trifluoromethyl)-1H-imidazole derivatives could lead to more potent and selective agents to combat infectious diseases. researchgate.net

Anticancer Agents: Many anticancer drugs contain imidazole moieties. Research into novel tri-aryl imidazole-benzene sulfonamide hybrids has shown promise as selective inhibitors of carbonic anhydrase IX and XII, which are associated with tumors. mdpi.com

Materials Science: The unique electronic properties of 1-(trifluoromethyl)-1H-imidazole make it an attractive building block for advanced materials. mdpi.com

Covalent Organic Frameworks (COFs): Imidazole-based COFs have shown potential for applications such as carbon dioxide capture and catalysis. ossila.com The incorporation of trifluoromethyl groups could further enhance the performance and stability of these materials.

Ionic Liquids: Imidazole-based ionic liquids are well-established. The synthesis of novel ionic liquids from 1-(trifluoromethyl)-1H-imidazole could lead to materials with unique properties for various applications, including as electrolytes and catalysts. researchgate.net

Nonlinear Optical (NLO) Materials: Imidazole derivatives are known to possess good NLO properties, and the electron-withdrawing CF3 group can enhance this behavior. nih.gov

Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can improve the efficacy and metabolic stability of agrochemicals. ontosight.ai Research in this area could lead to the development of new herbicides, fungicides, and insecticides with improved performance and environmental profiles. ossila.com

The continued exploration of the synthesis and reactivity of 1-(trifluoromethyl)-1H-imidazole will undoubtedly uncover even more innovative applications in the years to come.

Challenges and Opportunities in the Field

The research landscape of 1-(trifluoromethyl)-1H-imidazole is filled with both significant challenges and exciting opportunities. Overcoming these challenges will be key to unlocking the full potential of this versatile chemical entity.

Challenges:

Synthetic Complexity: Despite recent advances, the synthesis of certain substituted 1-(trifluoromethyl)-1H-imidazoles can still be challenging, often requiring multi-step procedures and expensive reagents. nih.gov Developing more cost-effective and scalable synthetic routes remains a primary objective.

Regioselectivity: Controlling the position of substitution on the imidazole ring during synthesis can be difficult, leading to mixtures of isomers that require tedious separation.

Reagent Toxicity and Environmental Impact: Some trifluoromethylating agents can be toxic or environmentally persistent. acs.org A continuing challenge is the development of "greener" and more sustainable synthetic methods.

Opportunities:

Development of Novel Catalytic Systems: There is a significant opportunity to design new catalysts, including those based on earth-abundant metals or organocatalysts, for more efficient and selective trifluoromethylation and functionalization of imidazoles. chemscene.com

Exploration of New Reaction Pathways: The unique electronic nature of 1-(trifluoromethyl)-1H-imidazole opens the door to exploring novel chemical transformations, such as dearomative cycloadditions, to create complex and three-dimensional molecular architectures. acs.org

High-Throughput Screening and Data-Driven Discovery: Utilizing high-throughput screening methods and computational tools can accelerate the discovery of new 1-(trifluoromethyl)-1H-imidazole derivatives with desired properties, particularly in drug discovery and materials science. acs.org

Interdisciplinary Collaborations: The broad potential of this compound class creates opportunities for collaboration between synthetic chemists, computational chemists, biologists, and materials scientists to tackle complex problems in medicine, agriculture, and technology.

The field of 1-(trifluoromethyl)-1H-imidazole research is dynamic and rapidly evolving. By addressing the existing challenges and capitalizing on the numerous opportunities, scientists can continue to develop innovative solutions for a wide array of scientific and societal needs.

Q & A

Q. What are the common synthetic routes for 1-(trifluoromethyl)imidazole derivatives, and how are they optimized?

Methodological Answer: The synthesis of 1-(trifluoromethyl)imidazole derivatives often involves palladium-catalyzed C-H bond functionalization. For example, late-stage diversification via regioselective arylations uses directing groups (e.g., biphenylmethyl) to control substitution patterns. Key steps include:

- Substrate Preparation : Starting with 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole, brominated aryl partners (e.g., 3-bromobenzonitrile) are coupled under Pd catalysis .

- Reaction Optimization : Silica gel chromatography is critical for purification, with yields ranging from 58% to >90% depending on steric/electronic effects of substituents .

Q. Table 1: Representative Synthetic Conditions

| Substrate | Aryl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Biphenylmethyl-imidazole | 3-Bromobenzonitrile | Pd(OAc)₂, K₂CO₃ | 58.6 | |

| Biphenylmethyl-imidazole | 3-(Trifluoromethyl)aniline | Pd(dba)₂, XPhos | 85 |

Q. How are 1-(trifluoromethyl)imidazole derivatives characterized structurally?

Methodological Answer:

- NMR Spectroscopy : and NMR are used to confirm regiochemistry. For example, in 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthroimidazole, aromatic protons appear at δ 7.40–7.67 ppm, with coupling constants () resolving overlapping signals .

- X-ray Crystallography : Single-crystal studies validate bond lengths (mean C–C = 1.39 Å) and dihedral angles, critical for confirming stereoelectronic effects of the trifluoromethyl group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in C-H activation reactions?

Methodological Answer: The electron-withdrawing nature of the -CF₃ group enhances electrophilicity at specific positions:

- Electronic Effects : DFT studies suggest the -CF₃ group increases the energy barrier for meta-C-H activation, favoring para-substitution in Pd-catalyzed reactions .

- Steric Effects : Bulky substituents (e.g., 3-(trifluoromethyl)phenyl) reduce yields in crowded systems (e.g., 58% for compound 3i vs. 85% for smaller analogs) .

Data Contradiction Note : Discrepancies in reported yields (e.g., 58% vs. 85%) may arise from solvent polarity (DMF vs. THF) or catalyst loading .

Q. What computational methods are used to predict the reactivity of 1-(trifluoromethyl)imidazole derivatives?

Methodological Answer:

- Molecular Orbital Analysis : HOMO-LUMO gaps calculated at the B3LYP/6-311+G(d,p) level reveal the -CF₃ group lowers LUMO energy, enhancing electrophilic substitution .

- Docking Studies : For fungicidal derivatives (e.g., triflumizole), molecular docking into tubulin’s colchicine site shows hydrophobic interactions driven by -CF₃ .

Q. Table 2: Key Computational Parameters

| Property | Value (CF₃ Derivative) | Reference |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | |

| LogP (Lipophilicity) | 3.8 | |

| Tubulin Binding Affinity | ΔG = -9.2 kcal/mol |

Q. How can structural modifications mitigate toxicity risks in 1-(trifluoromethyl)imidazole derivatives?

Methodological Answer:

- Safety Profiling : Acute toxicity (LD₅₀) is reduced by replacing sulfonyl groups (e.g., 1-(trifluoromethylsulfonyl)imidazole, LD₅₀ = 250 mg/kg) with carbamates (LD₅₀ > 500 mg/kg) .

- Handling Protocols : Storage at 2–8°C prevents decomposition, while PPE (gloves, fume hoods) minimizes exposure to volatile byproducts .

Q. What are the contradictions in reported spectroscopic data for these compounds?

Methodological Answer: Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.